Boc-Glu-OtBu Boc-Glu-OtBu
Brand Name: Vulcanchem
CAS No.: 24277-39-2
VCID: VC21543844
InChI: InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)
SMILES: CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H25NO6
Molecular Weight: 303.35 g/mol

Boc-Glu-OtBu

CAS No.: 24277-39-2

Cat. No.: VC21543844

Molecular Formula: C14H25NO6

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

Boc-Glu-OtBu - 24277-39-2

CAS No. 24277-39-2
Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Standard InChI InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)9(7-8-10(16)17)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,17)
Standard InChI Key YMOYURYWGUWMFM-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@H](CCC(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C

Chemical Structure and Properties

Boc-Glu-OtBu is characterized by the presence of tert-butoxycarbonyl (Boc) protection on the amino group and tert-butyl ester (OtBu) protection on the carboxylic acid group of glutamic acid. This dual protection strategy provides stability during peptide synthesis while allowing selective deprotection when needed.

Physical and Chemical Characteristics

The compound exhibits several important physicochemical properties that make it suitable for laboratory and industrial applications:

PropertyValue
Molecular FormulaC₁₄H₂₅NO₆
Molecular Weight303.36 g/mol
Physical State (20°C)Solid
Storage TemperatureRefrigerated (0-10°C)
Storage ConditionsUnder inert gas
Conditions to AvoidAir sensitive, Heat sensitive
CAS Number13726-84-6

This compound requires careful handling and storage due to its sensitivity to air and heat, necessitating refrigeration and storage under inert gas conditions .

Structural Features

The structure of Boc-Glu-OtBu includes three key components: the glutamic acid backbone, the Boc protecting group on the alpha-amino position, and the tert-butyl ester group on the gamma-carboxylic acid. This configuration creates a molecule that can participate in peptide bond formation while maintaining protection of reactive functional groups.

Related Derivatives

Several important derivatives of Boc-Glu-OtBu exist, each with specialized applications in peptide chemistry.

Boc-Glu(OtBu)-OSu

A significant derivative is Boc-Glu(OtBu)-OSu (CAS: 32886-55-8), which contains an additional N-hydroxysuccinimide (OSu) ester activation group. This activated form facilitates peptide coupling reactions by improving reactivity .

PropertyBoc-Glu(OtBu)-OSu Value
Molecular FormulaC₁₈H₂₈N₂O₈
Molecular Weight400.43 g/mol
SolubilitySoluble in DMSO
Storage-20°C

This activated derivative is particularly valuable when rapid and efficient peptide coupling is required, as the OSu group serves as an excellent leaving group during amide bond formation .

Boc-Glu(OtBu)-OH

Another closely related compound is Boc-Glu(OtBu)-OH, which features protection on the gamma-carboxyl group while leaving the alpha-carboxyl group free for coupling reactions. This selective protection pattern enables site-specific reactions in complex peptide synthesis .

Synthesis Applications

Boc-Glu-OtBu serves as a critical building block in peptide chemistry and pharmaceutical research due to its well-designed protection pattern.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Boc-Glu-OtBu provides several advantages:

  • Selective reactivity at the alpha-carboxyl group

  • Protection of the side chain carboxyl group from unwanted reactions

  • Compatibility with various coupling methods

  • Mild deprotection conditions that preserve peptide integrity

These characteristics make it an essential component for researchers synthesizing complex peptides with glutamic acid residues .

Monomer Synthesis

Research has demonstrated that N-Boc-L-glutamic acid α-tert-butyl ester (NBoc-Glu-OtBu) can serve as a starting material for synthesizing various vinyl monomers. For example, it has been used to create monomers like NBoc-Glu-OtBu-MA and NBoc-Glu-OtBu-AAm through appropriate chemical modifications .

The synthesis processes typically involve:

  • Reaction of the unprotected carboxylic acid group with appropriate reagents

  • Verification through NMR spectroscopy showing typical vinyl signals (δ = 5.80–6.37 ppm)

  • Confirmation via mass spectrometry (e.g., HR ESI-MS measurements)

Such monomers can be subsequently polymerized to create functional polymers with pendant glutamic acid groups for various applications .

Stock Solution Preparation

For laboratory applications, proper preparation of Boc-Glu-OtBu stock solutions is essential for experimental consistency. The following table provides guidance for preparing solutions of various concentrations:

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM3.30 mL16.48 mL32.96 mL
5 mM0.66 mL3.30 mL6.59 mL
10 mM0.33 mL1.65 mL3.30 mL

These calculations are based on the molecular weight of the parent compound (303.36 g/mol). When storing prepared solutions, it is recommended to:

  • Avoid repeated freezing and thawing

  • Store separately in aliquots

  • Use within 1 month when stored at -20°C

  • Use within 6 months when stored at -80°C

Polymer Chemistry Applications

Recent research has explored using Boc-Glu-OtBu derivatives in polymer science, particularly for creating functional polymers with controlled properties.

Backbone Chemistry Effects

Studies have demonstrated that the polymer backbone chemistry significantly influences interactions with amino acid-containing side chains. For instance, polymers derived from Boc-Glu-OtBu with different backbone structures (e.g., methacrylate, acrylamide) exhibit varying hydrodynamic volumes in solution .

The impacts of backbone chemistry were observed through:

  • Size exclusion chromatography (SEC) showing monomodal distributions

  • Narrow dispersity (Ð < 1.3) for all synthesized polymers

  • Variations in retention time related to hydrodynamic volume

These findings highlight how backbone chemistry can be tailored to control polymer properties for specific applications .

Deprotection Effects

After deprotection under acidic conditions, aqueous SEC measurements demonstrated the stability of all Boc-Glu-OtBu-derived polymers. Interestingly, the hydrodynamic diameter of polymers (both before and after deprotection) varied depending on their polymer backbone, indicating the backbone chemistry's significant impact on solution behavior .

Research and Development Considerations

When working with Boc-Glu-OtBu in research settings, several important considerations should be kept in mind.

Applications in Biological Research

Boc-Glu-OtBu has found diverse applications in biological and pharmaceutical research contexts.

Peptide Stability Studies

Research has shown that peptides incorporating glutamic acid residues derived from Boc-Glu-OtBu can exhibit enhanced stability compared to other amino acids. This improved stability includes greater resistance to enzymatic degradation, which is particularly valuable for therapeutic peptide development.

Drug Development Applications

The compound serves as an intermediate in the synthesis of complex molecules for pharmaceutical applications, including:

  • Peptide-based drugs

  • Therapeutic agents targeting specific biological pathways

  • Long-acting analogs of naturally occurring peptides

In vivo studies have demonstrated that certain macrocyclic compounds derived from Boc-Glu-OtBu derivatives can exhibit antibacterial properties, inhibiting bacterial growth and showing potential as therapeutic agents against resistant strains.

Comparison with Alternative Protection Strategies

Several protection strategies exist for glutamic acid in peptide synthesis, each with distinct advantages and limitations.

Alternative Protection Groups

Protection StrategyAdvantagesLimitations
Boc/OtBuStable to bases, nucleophiles; Orthogonal deprotectionRequires strong acids for Boc removal
Fmoc/OtBuMild Fmoc removal (bases); Compatible with acid-sensitive peptidesBase-sensitive; More expensive
Boc/OBzlDifferential deprotection possible; Robust chemistryHydrogenolysis required for OBzl; HF often needed

The Boc/OtBu protection strategy used in Boc-Glu-OtBu offers orthogonal protection, allowing selective deprotection of either the Boc group (using TFA) or the tert-butyl ester (using stronger acids) as needed.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator